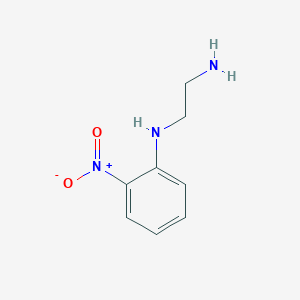

N-(2-アミノエチル)-2-ニトロアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-2-nitroaniline is an organic compound that features both an amino group and a nitro group attached to an aniline ring

科学的研究の応用

N-(2-aminoethyl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

作用機序

Mode of Action

It is known that the compound’s interaction with its targets can lead to various biochemical changes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that the compound can interact with various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body

Result of Action

It is known that the compound can cause various changes at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of N-(2-aminoethyl)-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s action

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the aminoethyl group. One common method includes the nitration of 2-nitroaniline, followed by a reaction with ethylenediamine under controlled conditions to introduce the aminoethyl group.

Industrial Production Methods

Industrial production methods for N-(2-aminoethyl)-2-nitroaniline often involve large-scale nitration reactions followed by amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

N-(2-aminoethyl)-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamines.

Substitution: Formation of various substituted aniline derivatives.

類似化合物との比較

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with additional functional groups that enhance its reactivity.

N-(2-aminoethyl)piperazine: Contains a piperazine ring, offering different chemical properties and applications.

N-(2-aminoethyl)glycine: A simpler structure with different biological applications.

Uniqueness

N-(2-aminoethyl)-2-nitroaniline is unique due to the presence of both an amino and a nitro group on the aniline ring, which provides a distinct set of chemical properties and reactivity patterns. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

N-(2-aminoethyl)-2-nitroaniline, a compound belonging to the nitroaniline family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(2-aminoethyl)-2-nitroaniline features an aminoethyl side chain and a nitro group attached to an aniline ring. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions. The general structure can be represented as follows:

The biological activity of N-(2-aminoethyl)-2-nitroaniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor functions .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, which may be applicable in treating bacterial infections.

- Anti-inflammatory Effects : Some studies suggest that nitroaromatic compounds can modulate inflammatory responses through various signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with N-(2-aminoethyl)-2-nitroaniline:

- Anticancer Activity : Research indicates that nitroanilines can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro.

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

In a study published in Scientific Reports, N-(2-aminoethyl)-2-nitroaniline derivatives were tested for their cytotoxic effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of N-(2-aminoethyl)-2-nitroaniline against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2-aminoethyl)-4-methanesulfonyl-2-nitroaniline | Nitroaniline derivative | Enzyme inhibition, antimicrobial |

| 4-Methanesulfonyl-2-nitroaniline | Nitroaniline derivative | Anticancer, anti-inflammatory |

| N-(2-aminoethyl)acetamide | Amide derivative | Limited biological activity |

特性

IUPAC Name |

N'-(2-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLYTBWYAUNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the corrosion inhibition properties of N1-(2-Nitrophenyl)ethane-1,2-diamine on mild steel in acidic environments?

A1: Research indicates that N1-(2-Nitrophenyl)ethane-1,2-diamine acts as a potent corrosion inhibitor for mild steel in hydrochloric acid solutions []. The inhibition efficiency (IE) increases with higher concentrations of the compound, reaching 96.18% at a 10-3M concentration at 298K []. This protective effect is attributed to the compound's adsorption onto the mild steel surface, forming a barrier against corrosive agents [].

Q2: How does the molecular structure of N1-(2-Nitrophenyl)ethane-1,2-diamine relate to its function as a potential nitric oxide donor?

A2: While N1-(2-Nitrophenyl)ethane-1,2-diamine itself is not a nitric oxide donor, it serves as a precursor to molecules capable of releasing nitric oxide []. This compound can be chemically modified to incorporate nitroso (-NO) groups, which are known to release nitric oxide under specific conditions []. This modification is demonstrated in the synthesis of N1,N4-bis(2-nitrophenyl)-N1,N4-dinitrosobutane-1,4-diamine, where two nitroso groups are introduced []. The presence and position of these nitroso groups are crucial for the compound's nitric oxide-releasing capabilities [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。